6-des-flouro-Fluticasone Furoate 6-des-flouro-Fluticasone Furoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17978102
InChI: InChI=1S/C27H30F2O6S/c1-15-11-19-18-7-6-16-12-17(30)8-9-24(16,2)26(18,29)21(31)13-25(19,3)27(15,23(33)36-14-28)35-22(32)20-5-4-10-34-20/h4-5,8-10,12,15,18-19,21,31H,6-7,11,13-14H2,1-3H3/t15-,18+,19+,21+,24+,25+,26+,27+/m1/s1
SMILES:
Molecular Formula: C27H30F2O6S
Molecular Weight: 520.6 g/mol

6-des-flouro-Fluticasone Furoate

CAS No.:

Cat. No.: VC17978102

Molecular Formula: C27H30F2O6S

Molecular Weight: 520.6 g/mol

* For research use only. Not for human or veterinary use.

6-des-flouro-Fluticasone Furoate -

Specification

Molecular Formula C27H30F2O6S
Molecular Weight 520.6 g/mol
IUPAC Name [(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-17-(fluoromethylsulfanylcarbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] furan-2-carboxylate
Standard InChI InChI=1S/C27H30F2O6S/c1-15-11-19-18-7-6-16-12-17(30)8-9-24(16,2)26(18,29)21(31)13-25(19,3)27(15,23(33)36-14-28)35-22(32)20-5-4-10-34-20/h4-5,8-10,12,15,18-19,21,31H,6-7,11,13-14H2,1-3H3/t15-,18+,19+,21+,24+,25+,26+,27+/m1/s1
Standard InChI Key ZCAATYUQFSQTKA-ZULDAHANSA-N
Isomeric SMILES C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)SCF)OC(=O)C5=CC=CO5)C)O)F)C
Canonical SMILES CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)SCF)OC(=O)C5=CC=CO5)C)O)F)C

Introduction

Chemical Identity and Structural Features

Molecular Architecture

6-Des-fluoro-fluticasone furoate (CAS: 397864-58-3) retains the core steroidal framework of fluticasone furoate but lacks the fluorine atom at the 6th position. Its molecular formula is C27H30F2O6S, with a molecular weight of 520.6 g/mol. The IUPAC name delineates its stereochemistry:
[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-17-methylsulfanylcarbonyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] furan-2-carboxylate.

Table 1: Structural Comparison with Fluticasone Furoate

PropertyFluticasone Furoate6-Des-Fluoro-Fluticasone Furoate
Molecular FormulaC27H29F3O6SC27H30F2O6S
Fluorine Atoms32
Key Modification6α-Fluorine present6α-Fluorine absent
Glucocorticoid AffinityHigh (Relative affinity: 2989) Hypothesized reduced affinity

The absence of the 6α-fluorine alters electron distribution and steric interactions, potentially diminishing binding to the glucocorticoid receptor compared to fluticasone furoate .

Synthesis and Structural Analogues

Synthetic Pathways

While explicit synthetic protocols for 6-des-fluoro-fluticasone furoate remain undisclosed, its preparation likely mirrors strategies for related corticosteroids:

  • Steroid Backbone Formation: Construction of the cyclopenta[a]phenanthrene core via cyclization reactions.

  • Functionalization: Sequential introduction of hydroxyl, methyl, and carbonyl groups at positions 11, 10, 13, 16, and 3.

  • Halogenation: Selective fluorination at positions 9 and 17, omitting the 6α-fluorine present in the parent compound .

  • Esterification: Attachment of the furan-2-carboxylate moiety at position 17.

Structural Analogues

Des-fluoromethyl S-methyl fluticasone furoate (CAS: 397864-58-3) exemplifies a related derivative, where a fluoromethyl group is replaced by a methylsulfanyl group. Such modifications highlight the role of fluorine in optimizing receptor binding and tissue retention .

Pharmacodynamic Profile

Glucocorticoid Receptor Affinity

Fluticasone furoate exhibits a glucocorticoid receptor (GR) binding affinity 29.9 times greater than dexamethasone and 1.7 times higher than fluticasone propionate . The 6α-fluorine contributes to this enhanced affinity by stabilizing hydrophobic interactions within the GR ligand-binding domain . Removal of this atom in 6-des-fluoro-fluticasone furoate is predicted to reduce binding potency, as evidenced by analogous compounds showing diminished activity upon defluorination .

Table 2: Predicted Pharmacodynamic Differences

ParameterFluticasone Furoate6-Des-Fluoro-Fluticasone Furoate
GR Binding Affinity2989 (Relative to dexamethasone) Estimated 1500–2000
NF-κB Inhibition (IC50)0.3 nM Hypothesized 0.5–1.0 nM
Systemic Bioavailability<1% Potentially higher due to reduced lipophilicity

Pharmacokinetic Considerations

Absorption and Distribution

The lipophilicity of fluticasone furoate (logP ≈ 3.8) facilitates rapid nasal mucosal uptake and prolonged tissue retention . Defluorination at position 6 may reduce logP, accelerating systemic absorption but shortening local residence time.

Metabolism and Excretion

Fluticasone furoate undergoes hepatic metabolism via CYP3A4 to inactive metabolites (e.g., GW694301X) . The 6-des-fluoro derivative may exhibit similar metabolic pathways, though structural differences could alter enzyme kinetics.

Future Directions

Research Gaps

  • GR Binding Assays: Quantitative measurements of the derivative’s receptor affinity.

  • Animal Models: Efficacy and safety studies in allergic rhinitis or asthma models.

  • Comparative Pharmacokinetics: Head-to-head trials against fluticasone furoate.

Clinical Development

If preclinical data support tolerability, phase I trials could assess the compound’s safety and bioavailability, paving the way for phase II studies in allergic inflammation.

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